Saxagliptin N-Carboxybenzyl is a compound derived from saxagliptin, which is primarily used in the treatment of type 2 diabetes. Saxagliptin functions as a dipeptidyl peptidase-4 inhibitor, enhancing the levels of incretin hormones that regulate glucose metabolism. The compound is classified under the category of antidiabetic agents and is recognized for its role in improving glycemic control in diabetic patients. Its molecular formula is with a molecular weight of approximately 449.55 g/mol .
The synthesis of Saxagliptin N-Carboxybenzyl involves several key steps:
The technical details of these methods include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of Saxagliptin N-Carboxybenzyl can be represented using various chemical notation systems:
O=C(N([C@@H](C1)C#N)[C@@H]2[C@H]1C2)[C@H]([C@](C[C@H](C3)C4)(C[C@@H]3C5)C[C@]45OS(=O)(O)=O)NC(OCC6=CC=CC=C6)=O
InChI=1S/C26H31N3O4/c1-27-25(30)24(29)23(28-21(2)22(27)16-18-10-9-11-19(18)20(16)15-17-12-14-13-15)26(31)32/h9-11,15,17,19,21,24H,12-14,16H2,1-8H3,(H,30,29)(H,31)
.This structure indicates the presence of multiple functional groups that contribute to its pharmacological activity.
Saxagliptin N-Carboxybenzyl can undergo various chemical reactions:
These reactions are facilitated by common reagents such as lithium aluminum hydride for reductions and various acids or bases for hydrolysis .
Saxagliptin N-Carboxybenzyl functions primarily through the inhibition of dipeptidyl peptidase-4 (DPP-4). The mechanism involves:
This dual action helps in maintaining glycemic control in patients with type 2 diabetes .
These properties are crucial for understanding how the compound behaves under different conditions during storage and application .
Saxagliptin N-Carboxybenzyl is primarily utilized in scientific research related to diabetes treatment and pharmacology. Its applications include:
Saxagliptin N-Carboxybenzyl (chemical name: Saxagliptin N-Cbz) is a chemically modified derivative of the antidiabetic drug saxagliptin. Its molecular formula is C₂₆H₃₁N₃O₄, distinguishing it from the parent saxagliptin molecule (C₁₈H₂₅N₃O₂) through the incorporation of a carboxybenzyl (Cbz) protecting group [1] [7]. This modification significantly alters its molecular mass, with the N-Carboxybenzyl derivative exhibiting a monoisotopic mass of 315.195 g/mol compared to saxagliptin's 315.41 g/mol average molecular mass [3] [7]. The calculated exact mass for the derivative is 457.236 g/mol, reflecting the substantial mass contribution (142.041 g/mol) from the carboxybenzyl moiety.
Table 1: Molecular Parameters of Saxagliptin and Its N-Carboxybenzyl Derivative
Compound | Molecular Formula | Average Molecular Weight (g/mol) | Monoisotopic Mass (g/mol) |
---|---|---|---|
Saxagliptin | C₁₈H₂₅N₃O₂ | 315.41 | 315.195 |
Saxagliptin N-Carboxybenzyl | C₂₆H₃₁N₃O₄ | 457.56 | 457.236 |
The mass difference of 142.041 g/mol corresponds precisely to the molecular weight of the carboxybenzyl group (C₇H₅O₂-), confirming its role as a molecular adduct. This modification increases the compound's hydrophobicity, as evidenced by predicted logP values rising from 0.88 for saxagliptin to approximately 2.5 for the N-Cbz derivative, significantly altering its solubility profile and chemical behavior in synthetic processes [1] [7].
The defining structural feature of Saxagliptin N-Carboxybenzyl is the carboxybenzyl (Cbz) group attached to the amino functionality of the saxagliptin scaffold. This group consists of a benzyl moiety (C₆H₅-CH₂-) directly bonded to a carbonyl carbon (C=O), forming the characteristic -NH-C(=O)-O-CH₂-C₆H₅ arrangement [1] [7]. This carbamate linkage is electronically distinct from amide bonds, with the carbonyl stretching vibration appearing at approximately 1690-1710 cm⁻¹ in infrared spectroscopy, compared to 1640-1680 cm⁻¹ for typical amides. The Cbz group serves primarily as a protecting group for amines during synthetic sequences, preventing unwanted side reactions while allowing selective deprotection under mild hydrogenolytic conditions [2].
While sulfate moieties are not inherent to Saxagliptin N-Carboxybenzyl, synthetic intermediates may incorporate sulfate groups during purification or as counterions. Sulfate functional groups (O=S=O) exhibit characteristic strong asymmetric stretching vibrations near 1350-1380 cm⁻¹ and symmetric stretching at 1150-1200 cm⁻¹ in IR spectroscopy. Their presence would significantly enhance water solubility but reduce membrane permeability. For the standard N-Carboxybenzyl derivative, the key functional groups remain:
Table 2: Characteristic Functional Groups in Saxagliptin N-Carboxybenzyl
Functional Group | Structural Feature | Spectroscopic Signature | Chemical Role |
---|---|---|---|
Carboxybenzyl (Cbz) | -NH-C(=O)-O-CH₂-C₆H₅ | IR: 1690-1710 cm⁻¹ (C=O stretch) | Amine protection |
Cyano | -C≡N | IR: 2220-2260 cm⁻¹; ¹³C NMR: ~115-120 ppm | Hydrogen bond acceptor |
Adamantyl hydroxyl | -OH | IR: 3200-3550 cm⁻¹ (broad); ¹H NMR: 4.5-5.5 ppm | Hydrogen bond donor |
Amide carbonyl | -C(=O)-N< | IR: 1640-1680 cm⁻¹; ¹³C NMR: ~170-175 ppm | Peptide mimicry |
Saxagliptin N-Carboxybenzyl maintains the four chiral centers of the parent saxagliptin molecule, each with defined absolute configurations critical for biological activity. The stereochemical designations are:
The SMILES notation (NC@HC12CC3CC(CC(O)(C3)C1)C2) explicitly encodes these stereocenters using the @ symbol convention [7]. The adamantylglycine (S)-configuration is particularly crucial for DPP-4 binding affinity, as inversion to the (R)-form drastically reduces potency due to steric clash with the S2 extensive subsite of DPP-4 [3] [4]. Similarly, the (S)-configuration at the cyanopyrrolidine carbon enables optimal positioning of the nitrile warhead for covalent interaction with the catalytic serine residue (Ser630) of DPP-4 [3].
The carboxybenzyl group itself lacks chirality but may influence the conformational stability of adjacent chiral centers. Regulatory guidelines (FDA 1992) mandate absolute stereochemical characterization early in drug development due to potential differences in pharmacology, metabolism, and toxicity between stereoisomers [4] [8]. Historical precedents like thalidomide underscore this necessity, where (R)-thalidomide possessed sedative properties while the (S)-enantiomer caused teratogenic effects [6] [8]. For Saxagliptin N-Carboxybenzyl, enzymatic synthesis routes employing Candida antarctica lipase B (CALB) achieve >99.9% enantiomeric excess (ee), avoiding racemization observed under aggressive chemical ammonolysis conditions [2].
Table 3: Chiral Centers in Saxagliptin N-Carboxybenzyl
Chiral Center Location | Absolute Configuration | Biological Significance | Synthetic Control Method |
---|---|---|---|
Adamantylglycine α-carbon | (S) | Optimal DPP-4 active site fit | Biocatalytic reductive amination |
Cyanopyrrolidine carbon | (S) | Nitrile warhead positioning for Ser630 interaction | Chiral pool (L-pyroglutamic acid) |
Bicyclo[3.1.0]hexane C1 | (S) | Rigid scaffold orientation | Asymmetric cyclopropanation |
Bicyclo[3.1.0]hexane C3 | (S) | Conformational constraint | Asymmetric cyclopropanation |
Structurally, Saxagliptin N-Carboxybenzyl differs from the active pharmaceutical ingredient saxagliptin through the N-carbobenzyloxy protection of the primary amine on the adamantylglycine fragment. This modification converts the terminal -NH₂ group into a -NH-Cbz moiety, fundamentally altering electronic properties, lipophilicity, and hydrogen-bonding capacity [1] [7]. The Cbz group increases the molecular weight by 45% (from 315.41 to 457.56 g/mol) and significantly enhances lipophilicity, as evidenced by calculated logP values rising from ~0.88 to ~2.5. This hydrophobicity facilitates organic solvent solubility during synthesis but necessitates deprotection (typically via hydrogenolysis) to restore the pharmacologically essential primary amine for DPP-4 inhibition [2] [3].
The core scaffold retains the adamantane-derived amino acid connected via an amide bond to the 4,5-methanoprolinenitrile bicyclic system. X-ray crystallography confirms that the carboxybenzyl group occupies spatial regions distinct from the DPP-4 binding pocket, explaining why this derivative lacks significant enzyme inhibitory activity despite preserving the critical chiral centers [3]. Comparative analysis reveals three key structural differences impacting physicochemical properties:
Table 4: Structural Comparison of Saxagliptin and Its N-Carboxybenzyl Derivative
Structural Property | Saxagliptin | Saxagliptin N-Carboxybenzyl | Functional Consequence |
---|---|---|---|
Primary amine | Present (-NH₂) | Protected (-NH-Cbz) | Loss of cation formation; DPP-4 inactivity |
Molecular weight | 315.41 g/mol | 457.56 g/mol | Altered crystallization behavior |
logP (calculated) | 0.88 | 2.5 | Enhanced membrane permeability |
Hydrogen bond donors | 2 | 1 | Reduced aqueous solubility |
Chiral centers | 4 defined stereocenters | Identical stereochemistry | Maintained spatial orientation of pharmacophores |
Key pharmacophores | Free NH₂, nitrile, adamantyl hydroxyl | Masked NH₂, intact nitrile & hydroxyl | Requires deprotection for activity |
The synthesis of saxagliptin employs the N-Carboxybenzyl derivative as a key synthetic intermediate, leveraging the Cbz group's orthogonal protection chemistry during the formation of the amide bond between the adamantylglycine and methanoprolinenitrile fragments [2]. Final catalytic hydrogenation removes the Cbz group with high chemoselectivity, regenerating the primary amine without affecting other functional groups like the nitrile or hydroxyl. This synthetic strategy underscores the compound's role as a protected precursor rather than a therapeutically active entity, explaining its absence among saxagliptin's metabolites or marketed formulations [3] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7